molecular formula C10H19Br B13185230 1-(Bromomethyl)-1-propylcyclohexane

1-(Bromomethyl)-1-propylcyclohexane

Cat. No.: B13185230
M. Wt: 219.16 g/mol
InChI Key: YXUYPUSALAPVQB-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-propylcyclohexane is an organic compound with the molecular formula C10H19Br It is a brominated derivative of cyclohexane, where a bromomethyl group and a propyl group are attached to the same carbon atom on the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-propylcyclohexane can be synthesized through several methods. One common approach involves the bromination of 1-propylcyclohexane using bromine (Br2) in the presence of a radical initiator such as light or heat. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that react with the cyclohexane derivative to form the bromomethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1-propylcyclohexane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The bromomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in a non-polar solvent.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products:

    Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.

    Elimination Reactions: Formation of alkenes.

    Oxidation: Formation of alcohols or carboxylic acids.

Scientific Research Applications

1-(Bromomethyl)-1-propylcyclohexane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used to develop pharmaceuticals by introducing functional groups through substitution reactions.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound can be used to study the effects of brominated compounds on biological systems.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-propylcyclohexane primarily involves its reactivity as a brominated compound. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

    1-Bromopropane: A brominated alkane with similar reactivity in substitution and elimination reactions.

    1-Bromocyclohexane: A brominated cyclohexane derivative with similar chemical properties.

    1-(Chloromethyl)-1-propylcyclohexane: A chlorinated analogue with similar reactivity but different leaving group properties.

Uniqueness: 1-(Bromomethyl)-1-propylcyclohexane is unique due to the presence of both a bromomethyl and a propyl group on the same carbon atom of the cyclohexane ring

Properties

Molecular Formula

C10H19Br

Molecular Weight

219.16 g/mol

IUPAC Name

1-(bromomethyl)-1-propylcyclohexane

InChI

InChI=1S/C10H19Br/c1-2-6-10(9-11)7-4-3-5-8-10/h2-9H2,1H3

InChI Key

YXUYPUSALAPVQB-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCCCC1)CBr

Origin of Product

United States

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